molecular formula C18H14ClFN2OS B4612041 2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE

2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE

Cat. No.: B4612041
M. Wt: 360.8 g/mol
InChI Key: OUOQZYXKDFEIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE is a complex organic compound characterized by its unique quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-FLUOROBENZYL)SULFANYL]-3-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO BENZOTHIENO [2,3-D]PYRIMIDIN-4 (3H)-ONE
  • 2-Chloro-4-fluorobenzenesulphonyl chloride
  • 2-Chloro-4-fluorobenzyl bromide

Uniqueness

2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE is unique due to its specific combination of functional groups and the quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-cyclopropylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS/c19-15-9-12(20)6-5-11(15)10-24-18-21-16-4-2-1-3-14(16)17(23)22(18)13-7-8-13/h1-6,9,13H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOQZYXKDFEIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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